molecular formula C10H12N4O B1418467 3-(5-phenyl-2H-1,2,3,4-tetrazol-2-yl)propan-1-ol CAS No. 1153022-33-3

3-(5-phenyl-2H-1,2,3,4-tetrazol-2-yl)propan-1-ol

Cat. No. B1418467
CAS RN: 1153022-33-3
M. Wt: 204.23 g/mol
InChI Key: CFQXGCCAFGRFDY-UHFFFAOYSA-N
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Description

3-(5-phenyl-2H-1,2,3,4-tetrazol-2-yl)propan-1-ol, also known as PTP, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. PTP is a tetrazole derivative that has a hydroxyl group attached to the propyl chain.

Scientific Research Applications

Hypertension Treatment

Tetrazole derivatives have been studied for their potential use in treating hypertension and related cardiovascular damage due to free radicals. While specific research on 3-(5-phenyl-2H-1,2,3,4-tetrazol-2-yl)propan-1-ol is not detailed, similar compounds have shown promise in this medical field .

Synthesis of Mesoionic Compounds

Research has shown that certain tetrazole derivatives can facilitate the synthesis of mesoionic compounds through [3+2] cycloaddition reactions. These reactions are significant in creating novel structures with potential pharmaceutical applications .

Antibacterial and Antifungal Applications

Tetrazoles are known for their antibacterial and antifungal activities. They have been compared favorably against standard treatments like miconazole in inhibiting bacterial strains and fungi such as C. albicans and C. parapsilosis .

Chemical Synthesis and Structural Analysis

The compound’s derivatives have been synthesized and analyzed structurally using various spectroscopic methods, indicating its utility in chemical research for understanding molecular interactions and properties .

Medicinal and Pharmaceutical Applications

Tetrazole derivatives play a crucial role in medicinal chemistry, with eco-friendly synthesis approaches being developed for their production. These compounds are integral to creating new drugs with high efficacy and low toxicity .

Click Chemistry

In click chemistry, tetrazoles serve as critical components due to their reactivity and stability. This field of research explores rapid, high-yield chemical syntheses that are significant for drug discovery and material science .

properties

IUPAC Name

3-(5-phenyltetrazol-2-yl)propan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N4O/c15-8-4-7-14-12-10(11-13-14)9-5-2-1-3-6-9/h1-3,5-6,15H,4,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFQXGCCAFGRFDY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN(N=N2)CCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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